molecular formula C16H15N3O2 B2441573 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2034514-18-4

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2441573
CAS No.: 2034514-18-4
M. Wt: 281.315
InChI Key: JCYIBRPPUDOOAR-UHFFFAOYSA-N
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Description

The compound 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic molecule that features a benzimidazole ring, a pyrrolidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with a pyrrolidine derivative under specific conditions to form the intermediate product. This intermediate is subsequently reacted with a furan derivative to yield the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for further pharmacological studies.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole lies in its combination of the benzimidazole, pyrrolidine, and furan rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYIBRPPUDOOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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